Cycloheptyl [4-(trifluoromethyl)phenyl]methanol
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Overview
Description
Cycloheptyl [4-(trifluoromethyl)phenyl]methanol is an organic compound with the molecular formula C15H19F3O It is characterized by the presence of a cycloheptyl group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl [4-(trifluoromethyl)phenyl]methanol typically involves the reaction of cycloheptyl bromide with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction of the resulting intermediate to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl [4-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cycloheptyl [4-(trifluoromethyl)phenyl]ketone.
Reduction: Formation of cycloheptyl [4-(trifluoromethyl)phenyl]methane.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
Scientific Research Applications
Cycloheptyl [4-(trifluoromethyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cycloheptyl [4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This allows the compound to modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Cycloheptyl [4-(trifluoromethyl)phenyl]ketone
- Cycloheptyl [4-(trifluoromethyl)phenyl]methane
- Cycloheptyl [4-(trifluoromethyl)phenyl]nitrile
Uniqueness
Cycloheptyl [4-(trifluoromethyl)phenyl]methanol is unique due to the presence of both a cycloheptyl group and a trifluoromethyl group, which impart distinct physicochemical properties
Properties
IUPAC Name |
cycloheptyl-[4-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O/c16-15(17,18)13-9-7-12(8-10-13)14(19)11-5-3-1-2-4-6-11/h7-11,14,19H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLSLLWVXBTISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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